molecular formula C20H16O7 B13829102 4H-1-Benzopyran-4-one, 7-(acetyloxy)-2-[4-(acetyloxy)phenyl]-5-methoxy- CAS No. 29376-69-0

4H-1-Benzopyran-4-one, 7-(acetyloxy)-2-[4-(acetyloxy)phenyl]-5-methoxy-

Cat. No.: B13829102
CAS No.: 29376-69-0
M. Wt: 368.3 g/mol
InChI Key: NYTKVMBWIZSXCM-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-4-one, 7-(acetyloxy)-2-[4-(acetyloxy)phenyl]-5-methoxy- is a synthetic organic compound belonging to the benzopyran family This compound is characterized by its complex structure, which includes multiple acetyloxy and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-4-one, 7-(acetyloxy)-2-[4-(acetyloxy)phenyl]-5-methoxy- typically involves multiple steps. One common method includes the acetylation of 4H-1-benzopyran-4-one derivatives. The reaction conditions often require the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale acetylation reactions under controlled conditions. The use of high-purity reagents and advanced catalytic systems ensures the efficient production of the compound with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-4-one, 7-(acetyloxy)-2-[4-(acetyloxy)phenyl]-5-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

4H-1-Benzopyran-4-one, 7-(acetyloxy)-2-[4-(acetyloxy)phenyl]-5-methoxy- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one, 7-(acetyloxy)-2-[4-(acetyloxy)phenyl]-5-methoxy- involves its interaction with various molecular targets. The compound may exert its effects through the modulation of enzyme activities and signaling pathways. For example, it may inhibit certain enzymes involved in oxidative stress, thereby providing antioxidant benefits .

Comparison with Similar Compounds

Similar Compounds

  • 4H-1-Benzopyran-4-one, 5,7-bis(acetyloxy)-3-[4-(acetyloxy)phenyl]
  • 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(4-(acetyloxy)phenoxy)-

Uniqueness

4H-1-Benzopyran-4-one, 7-(acetyloxy)-2-[4-(acetyloxy)phenyl]-5-methoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

29376-69-0

Molecular Formula

C20H16O7

Molecular Weight

368.3 g/mol

IUPAC Name

[4-(7-acetyloxy-5-methoxy-4-oxochromen-2-yl)phenyl] acetate

InChI

InChI=1S/C20H16O7/c1-11(21)25-14-6-4-13(5-7-14)17-10-16(23)20-18(24-3)8-15(26-12(2)22)9-19(20)27-17/h4-10H,1-3H3

InChI Key

NYTKVMBWIZSXCM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC)OC(=O)C

Origin of Product

United States

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